![molecular formula C7H16 B8253495 (S)-2,3-dimethylpentane CAS No. 7485-45-2](/img/structure/B8253495.png)
(S)-2,3-dimethylpentane
Overview
Description
2,3-dimethylpentane is an alkane that is pentane substituted by a methyl group at positions 2 and 3. It has a role as a bacterial metabolite. It is an alkane and a volatile organic compound.
Scientific Research Applications
Conformational Studies
A study by Hoffmann et al. (2001) explored the monoconformational behavior of a 2,4-dimethylpentane unit when influenced by a conformation-inducing group. This study highlighted the ability of a dimethylpentane segment to control the conformation of a neighboring dimethylpentane segment, demonstrating the segment's utility in structural analysis and design within organic chemistry (Hoffmann, Göttlich, & Schopfer, 2001).
Hydroisomerisation Studies
Research by Oloye et al. (2018) investigated the conversion of n-heptane over Pt/sulfated zirconia catalysts, noting the formation of iso-heptane and cracked products. The study highlighted the selectivity of 2,3-dimethylpentane and other isomers during the conversion process, offering insights into reaction mechanisms and catalyst design for hydrocarbon processing (Oloye, Aliyev, & Anderson, 2018).
Complex Formation in Organometallic Chemistry
A study by Ziemkowska and Anulewicz-Ostrowska (2004) reported on the complex formation between sterically crowded 2,4-dimethylpentane-2,4-diol and group 13 metals trialkyls. The research delved into how the structure of these complexes is influenced by the metal type and the steric bulk of substituents, contributing to the understanding of complex formation and stability in organometallic chemistry (Ziemkowska & Anulewicz-Ostrowska, 2004).
Radiolysis Studies
Schuler and Wojnárovits (2003) conducted a study on the radiolysis of branched hydrocarbons, including 2,3-dimethylpentane. The research provided valuable insights into the distribution and behavior of radicals produced during the radiolysis of hydrocarbons, contributing to the field of radiology and materials science (Schuler & Wojnárovits, 2003).
properties
IUPAC Name |
(3S)-2,3-dimethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-dimethylpentane | |
CAS RN |
7485-45-2 | |
Record name | 2,3-Dimethylpentane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLPENTANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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